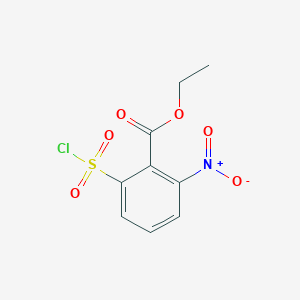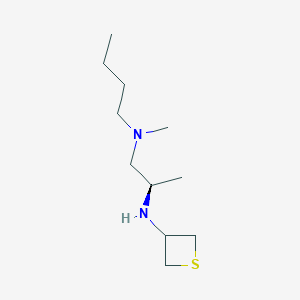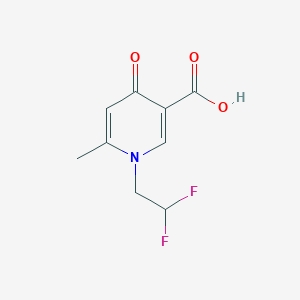![molecular formula C12H20N2O3 B13014397 tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a tert-butyl group, a diazabicyclo nonane core, and a carboxylate functional group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the diazabicyclo nonane core.
Introduction of the tert-butyl group: This is achieved through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Oxidation and carboxylation: The final steps involve the oxidation of the bicyclic core to introduce the oxo group and the carboxylation to form the carboxylate functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate stands out due to its specific combination of functional groups and its bicyclic structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H20N2O3 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
tert-butyl (1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-9,13H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
OQBNOGZSPVYJEK-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@H](C1)C2=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)






![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)


![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)
